molecular formula C16H11ClF3N3S B11440256 4-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11440256
M. Wt: 369.8 g/mol
InChI Key: DELHVLIKEMQXMQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-N-[(thiophen-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a chlorophenyl group, a thiophenylmethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions: The chlorophenyl and trifluoromethyl groups are introduced via nucleophilic aromatic substitution reactions.

    Thiophenylmethyl Group Addition: The thiophenylmethyl group is added through a nucleophilic substitution reaction, often using thiophen-2-ylmethanol as a starting material.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-N-[(thiophen-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-N-[(thiophen-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interaction with biological targets, which can lead to the development of new drugs or therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorophenyl and thiophenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-N-[(thiophen-2-yl)methyl]-pyrimidin-2-amine: Lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.

    4-(4-Chlorophenyl)-N-[(thiophen-2-yl)methyl]-6-methylpyrimidin-2-amine: Contains a methyl group instead of a trifluoromethyl group, potentially altering its electronic properties and reactivity.

Uniqueness

4-(4-Chlorophenyl)-N-[(thiophen-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and lipophilic properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H11ClF3N3S

Molecular Weight

369.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H11ClF3N3S/c17-11-5-3-10(4-6-11)13-8-14(16(18,19)20)23-15(22-13)21-9-12-2-1-7-24-12/h1-8H,9H2,(H,21,22,23)

InChI Key

DELHVLIKEMQXMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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